molecular formula C12H9NO B1363761 2-(Naphthalen-2-yloxy)acetonitrile CAS No. 104097-35-0

2-(Naphthalen-2-yloxy)acetonitrile

Cat. No. B1363761
CAS RN: 104097-35-0
M. Wt: 183.21 g/mol
InChI Key: YVRXIVWRURPCRV-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)acetonitrile is a chemical compound with the CAS Number: 104097-35-0 and Linear Formula: C12H9NO . It has a molecular weight of 183.21 . The compound is used in various applications and research .


Molecular Structure Analysis

The molecular structure of 2-(Naphthalen-2-yloxy)acetonitrile is represented by the InChI Code: 1S/C12H9NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 . The Canonical SMILES representation is: C1=CC=C2C=C(C=CC2=C1)OCC#N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Naphthalen-2-yloxy)acetonitrile include a molecular weight of 183.21 g/mol . It has a computed XLogP3 of 3.3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 183.068413911 g/mol . The topological polar surface area is 33 Ų .

Scientific Research Applications

Comprehensive Analysis of 2-(Naphthalen-2-yloxy)acetonitrile Applications

Insecticides: Diacylhydrazines synthesized from 2-(Naphthalen-2-yloxy)acetonitrile are used as environmentally friendly insecticides. These compounds target lepidopteran larvae and ground-dwelling coleopterans, offering a safer alternative to traditional pesticides .

Electroluminescent Devices: As a precursor in the synthesis of electroluminescent devices, 2-(Naphthalen-2-yloxy)acetonitrile contributes to the development of new materials for light-emitting diodes (LEDs) and other display technologies .

Safety and Hazards

The safety information for 2-(Naphthalen-2-yloxy)acetonitrile indicates that it may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-naphthalen-2-yloxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRXIVWRURPCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364442
Record name 2-(naphthalen-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-yloxy)acetonitrile

CAS RN

104097-35-0
Record name 2-(naphthalen-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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